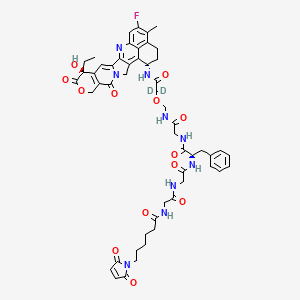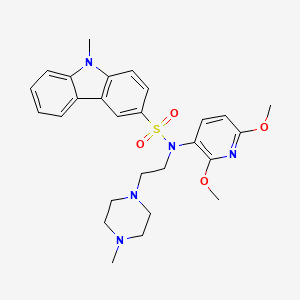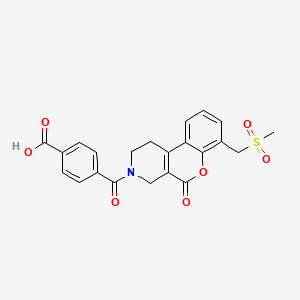
Mthfd2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Mthfd2-IN-3 est un puissant inhibiteur de la méthylène tétrahydrofolate déshydrogénase 2 (MTHFD2), une enzyme impliquée dans la voie du métabolisme à un carbone à médiation par le folate. Cette enzyme est fortement régulée à la hausse dans divers types de cancer et joue un rôle crucial dans le soutien de la prolifération rapide des cellules cancéreuses. Le this compound a démontré une efficacité significative dans l'obstruction de l'activité de la MTHFD2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Mthfd2-IN-3 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations propriétaires détenues par les développeurs. L'approche générale implique l'utilisation de diverses techniques de synthèse organique, telles que des réactions de condensation, de cyclisation et des processus de purification pour obtenir le composé final .
Méthodes de production industrielle
La production industrielle du this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour la production à grande échelle, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle qualité. L'utilisation d'équipements de synthèse automatisés et de réacteurs à flux continu peut améliorer l'efficacité et la cohérence du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le Mthfd2-IN-3 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, ce qui peut modifier sa structure chimique et son activité.
Réduction : Les réactions de réduction peuvent également modifier le composé, affectant potentiellement ses propriétés inhibitrices.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir les transformations chimiques souhaitées .
Produits principaux
Les principaux produits formés à partir des réactions du this compound dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Ces produits peuvent inclure des versions modifiées du composé original avec différents groupes fonctionnels ou des propriétés chimiques modifiées .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Le composé est utilisé comme outil pour étudier la voie du métabolisme à un carbone à médiation par le folate et le rôle de la MTHFD2 dans ce processus.
Biologie : Les chercheurs utilisent le this compound pour étudier les fonctions biologiques de la MTHFD2 dans divers processus cellulaires, notamment la prolifération cellulaire et le métabolisme.
Mécanisme d'action
Le this compound exerce ses effets en se liant au site actif de la MTHFD2, inhibant ainsi son activité enzymatique. Cette inhibition perturbe la voie du métabolisme à un carbone à médiation par le folate, qui est essentielle à la synthèse des nucléotides et d'autres biomolécules nécessaires à la prolifération cellulaire rapide. En ciblant la MTHFD2, le this compound affecte sélectivement les cellules cancéreuses qui dépendent de cette voie pour leur croissance et leur survie .
Applications De Recherche Scientifique
Mthfd2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the folate-mediated one-carbon metabolism pathway and the role of MTHFD2 in this process.
Biology: Researchers use this compound to investigate the biological functions of MTHFD2 in various cellular processes, including cell proliferation and metabolism.
Mécanisme D'action
Mthfd2-IN-3 exerts its effects by binding to the active site of MTHFD2, thereby inhibiting its enzymatic activity. This inhibition disrupts the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation. By targeting MTHFD2, this compound selectively affects cancer cells that rely on this pathway for growth and survival .
Comparaison Avec Des Composés Similaires
Le Mthfd2-IN-3 est unique par sa grande spécificité et sa puissance en tant qu'inhibiteur de la MTHFD2. Des composés similaires incluent :
DS4496015655 : Un autre inhibiteur de la MTHFD2 avec une structure chimique différente mais des propriétés inhibitrices similaires.
DS18561882 : Une version optimisée du DS4496015655 avec une sélectivité améliorée pour la MTHFD2.
E96 et E41 : Des inhibiteurs potentiels identifiés par le biais d'études de criblage virtuel et de dynamique moléculaire.
Comparé à ces composés, le this compound démontre une efficacité significative dans l'obstruction de l'activité de la MTHFD2, ce qui en fait un outil précieux pour la recherche et un candidat prometteur pour le développement thérapeutique .
Propriétés
Formule moléculaire |
C22H19NO7S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26) |
Clé InChI |
PBEFKXZUTRRLDB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)
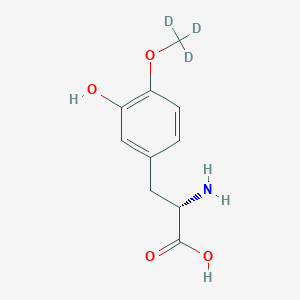
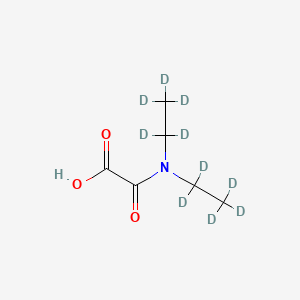

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
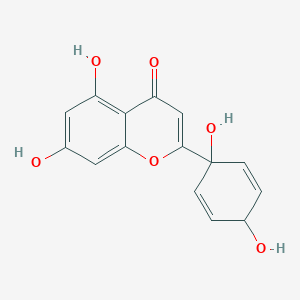
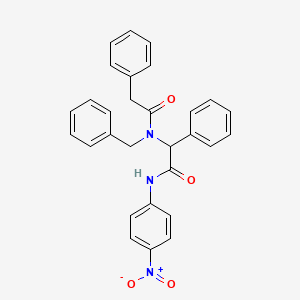
![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
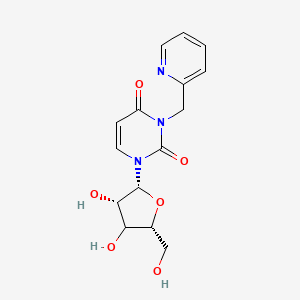
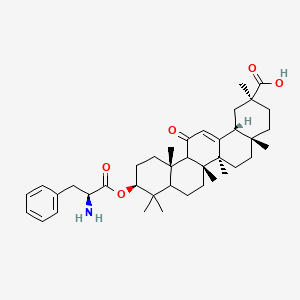
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)
